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Compound of Interest

Compound Name: 3-Amino-4-chlorobenzoic acid

Cat. No.: B1265588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for various

halogenated aminobenzoic acid isomers. The positional isomerism of the halogen and amino

groups on the benzoic acid backbone significantly influences their electronic and structural

environments, leading to distinct spectroscopic signatures. This document aims to serve as a

valuable resource for the identification, characterization, and differentiation of these

compounds through the objective presentation of experimental data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Spectroscopic Data Comparison
The following tables summarize key quantitative spectroscopic data for various halogenated

aminobenzoic acid isomers. These values are critical for distinguishing between isomers and

confirming their chemical structures.

¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

molecular structure of organic compounds. The chemical shifts (δ) are indicative of the

electronic environment of the protons and carbon atoms.

Table 1: ¹H NMR Spectral Data for Halogenated Aminobenzoic Acid Isomers (in DMSO-d₆)
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Compound

Ar-H Chemical
Shifts (δ, ppm) and
Coupling
Constants (J, Hz)

-NH₂ (ppm) -COOH (ppm)

Chloro Isomers

4-Amino-2-

chlorobenzoic acid

7.65 (d, J = 8.6 Hz,

1H, H-6), 6.70 (d, J =

2.2 Hz, 1H, H-3), 6.55

(dd, J = 8.6, 2.2 Hz,

1H, H-5)[1]

6.10 (s, 2H)[1] 12.5 (s, br, 1H)[1]

2-Amino-5-

chlorobenzoic acid
- - -

3-Amino-4-

chlorobenzoic acid
- - -

Bromo Isomers

4-Amino-3-

bromobenzoic acid

7.89 (d, 1H), 7.63 (dd,

1H), 6.78 (d, 1H)
6.10 (s, 2H) 12.39 (br s, 1H)

3-Amino-4-

bromobenzoic acid

~7.7 (d), ~7.5 (s), ~7.0

(d)
- -

Fluoro Isomers

2-Amino-5-

fluorobenzoic acid
- - -

Note: Data for some isomers were not readily available in the searched literature.

Table 2: Infrared (IR) Spectroscopy Data for Halogenated Aminobenzoic Acid Isomers (in cm⁻¹)
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Functional Group
2-Amino-5-
fluorobenzoic acid

2-Amino-5-
chlorobenzoic acid

2-Amino-5-
bromobenzoic acid

N-H stretch - - -

O-H stretch

(Carboxylic Acid)
- - -

C=O stretch

(Carboxylic Acid)
- - -

C-F stretch - - -

C-Cl stretch - - -

C-Br stretch - - -

Note: Specific peak values for a direct comparison were not consistently available across the

isomers in the initial search. However, the presence and general regions of these functional

group absorptions are characteristic.

Table 3: Mass Spectrometry (MS) Data for Brominated Aminobenzoic Acid Isomers

Compound Molecular Ion (m/z)
Key Fragmentation
Patterns

Bromobenzoic Acid Isomers 201/203 (M⁺/M⁺+2)[2][3]

The presence of bromine

results in a characteristic

isotopic pattern with two major

peaks of approximately 1:1

intensity separated by 2 Da.[2]

3-Bromobenzoic acid 200/202[4]
Fragments at m/z 183/185 are

observed.[4]

Note: All isomers of a specific halogenated aminobenzoic acid will have the same nominal

molecular weight.
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The following are generalized protocols for the spectroscopic techniques discussed. Specific

instrument parameters and sample preparation may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

¹H NMR Spectroscopy:

Pulse Sequence: Standard single-pulse sequence.[1]

Spectral Width: Typically -2 to 13 ppm.[1]

Number of Scans: 16-32 scans.[1]

Relaxation Delay (d1): 2-5 seconds.[1]

¹³C NMR Spectroscopy:

Pulse Sequence: Proton-decoupled pulse sequence.[1]

Spectral Width: Typically -10 to 220 ppm.[1]

Number of Scans: 1024 or more, depending on sample concentration.[1]

Relaxation Delay (d1): 2-5 seconds.[1]

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction.[5]

Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
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Methodology (KBr Pellet Method):

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle to obtain a fine, homogeneous

powder.

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often using a direct insertion probe for solid samples.[2]

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70

eV) in the ion source.[2]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by the mass analyzer.

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze

the isotopic pattern, especially for chlorine and bromine containing compounds, and the

fragmentation pattern to deduce structural information.[5]

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of

halogenated aminobenzoic acid isomers.
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Caption: General workflow for the spectroscopic analysis of halogenated aminobenzoic acid

isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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